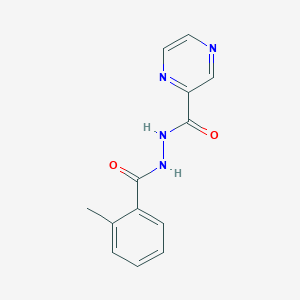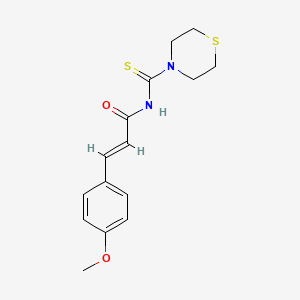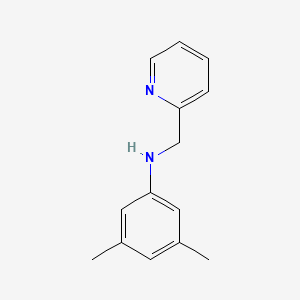
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide, also known as MPCH, is a pyrazine derivative that has been extensively studied for its potential applications in various fields of science. The compound has shown promising results in the field of medicinal chemistry, biochemistry, and agricultural science.
Mechanism of Action
The mechanism of action of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of angiogenesis and tumor growth. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as MMPs and COX-2. In addition, this compound has been found to have antioxidant properties by scavenging free radicals. The compound has also been found to have hypoglycemic effects by increasing insulin sensitivity. This compound has been found to have low toxicity and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide in lab experiments include its low toxicity, well-tolerated nature, and promising results in various fields of science. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability. In addition, the compound has a short half-life, which can affect its efficacy.
Future Directions
There are several future directions for the study of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide. One of the future directions is to optimize the synthesis method to increase the yield of the compound. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans. In addition, the compound can be further studied for its potential applications in other fields of science such as agriculture and environmental science. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
In conclusion, this compound is a pyrazine derivative that has shown promising results in various fields of science. The compound has potential applications in medicinal chemistry, biochemistry, and agricultural science. The synthesis method of this compound involves the reaction of 2-methylbenzoylhydrazine and 2-pyrazinecarboxylic acid in the presence of a dehydrating agent. The compound exerts its effects by inhibiting various enzymes and signaling pathways. This compound has various biochemical and physiological effects and has low toxicity. The compound has advantages and limitations for lab experiments and several future directions for study.
Synthesis Methods
The synthesis of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide involves the reaction of 2-methylbenzoylhydrazine and 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The product is then purified by recrystallization to obtain pure this compound. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Scientific Research Applications
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have hypoglycemic effects by increasing insulin sensitivity.
Properties
IUPAC Name |
N'-(2-methylbenzoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-4-2-3-5-10(9)12(18)16-17-13(19)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXOJZQCUKIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)

![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)





![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
